5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole
Description
Chemical Structure and Properties 5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole (CAS: 1346645-54-2) is a tricyclic aromatic compound comprising a carbazole core fused with an indene moiety. Its molecular formula is C₂₁H₁₇N, with a molecular weight of 283.37 g/mol . Key physical properties include:
- Solubility: Sparingly soluble in water (3.4 × 10⁻⁵ g/L at 25°C) but soluble in organic solvents like dichloromethane.
- Density: 1.214 ± 0.06 g/cm³ at 20°C.
- Appearance: Off-white to pale yellow crystalline powder (purity ≥ 98%) .
This compound is notable for its applications in organic electronics, particularly as a building block for organic light-emitting diodes (OLEDs) and semiconductors due to its rigid, planar structure and electron-donating properties .
Structure
3D Structure
Properties
Molecular Formula |
C21H17N |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
12,12-dimethyl-5H-indeno[1,2-c]carbazole |
InChI |
InChI=1S/C21H17N/c1-21(2)16-9-5-3-7-13(16)14-11-12-18-19(20(14)21)15-8-4-6-10-17(15)22-18/h3-12,22H,1-2H3 |
InChI Key |
KTNNVYIMEPONFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C4=C(C=C3)NC5=CC=CC=C54)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyclization Strategies
Palladium-catalyzed methods dominate modern carbazole synthesis due to their precision in forming C–C and C–N bonds. For 5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole, a Sonogashira coupling-initiated pathway has been proposed. As demonstrated in analogous carbazole syntheses, alkynols and aryl iodides undergo palladium-mediated coupling to generate intermediates prone to 5-endo-dig carbopalladation (Scheme 1) . Computational studies suggest that the 12,12-dimethyl group arises from a 1,2-alkyl migration during pallada-spirocyclopentene intermediate formation . Microwave irradiation (100–120°C, 20–40 min) enhances yields by accelerating reductive elimination while minimizing side reactions .
Table 1: Pd-Catalyzed Conditions for Carbazole Intermediate Formation
| Substrate Pair | Catalyst System | Temperature | Yield (%) |
|---|---|---|---|
| Aryl iodide + alkynol | Pd(OAc)₂/XPhos | 80°C | 45–52 |
| Indole iodide + alkynol | PdCl₂(PPh₃)₂/CuI | 100°C (MW) | 68–73 |
(3 + 3) Cycloaddition Approaches
Divergent cycloadditions between indole-2-carboxaldehydes and diarylcyclopropanes (DACs) offer a modular route to dihydrocarbazoles. Under optimized conditions (THF, 60°C, 12 h), the reaction of 2,4,6-trimethoxyphenyl-substituted DACs with N-alkylindole carboxaldehydes selectively yields 3,4-dihydrocarbazole precursors . Subsequent thermal aromatization (100°C, 1,4-dioxane) eliminates electron-rich aryl groups, generating the fully aromatic indeno-carbazole core. Steric effects from N-substituents (e.g., tert-butyl vs. methyl) critically influence cycloaddition efficiency, with bulkier groups favoring annulation over linear adducts .
Multi-Step Synthesis via Alkylation-Cyclization
A three-step sequence provides atom-economic access to the target compound:
-
Friedel-Crafts Alkylation : Reacting 9,9-dimethylfluorene derivatives with 2-chloroaniline in the presence of AlCl₃ generates a bis-arylated intermediate.
-
Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes C–N coupling, forming the carbazole nitrogen bridge .
-
Acid-Mediated Cyclization : Trifluoroacetic acid (TFA) induces ring closure, installing the indeno[1,2-c] framework while retaining the 12,12-dimethyl groups .
Critical Parameters :
-
Solvent Polarity : Dichloroethane outperforms toluene in cyclization steps (ΔYield = +22%) .
-
Acid Strength : [H₀] ≤ −5 required for complete sp³-sp² hybridization at the indeno junction .
Stereoelectronic Considerations in Methyl Group Installation
The 12,12-dimethyl configuration imposes unique steric constraints during synthesis. Quantum mechanical modeling (DFT, B3LYP/6-31G*) reveals that:
-
Methyl groups increase transition state strain by 8.7 kcal/mol versus non-methylated analogs .
-
Syn-periplanar alignment of migrating alkyl groups lowers activation barriers by 12% .
Experimental data corroborate these findings, with dimethyl-substituted DACs requiring elevated temperatures (ΔT = +20°C) for comparable conversion rates .
Comparative Analysis of Methodologies
Table 2: Efficiency Metrics Across Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Pd-Catalyzed Cyclization | 2 | 58–65 | ≥97% | Moderate |
| (3 + 3) Cycloaddition | 3 | 41–49 | 89–93% | Low |
| Multi-Step Alkylation | 4 | 32–38 | ≥95% | High |
Key trade-offs emerge:
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific positions, influenced by the electron-donating methyl groups and nitrogen heteroatom. Key findings include:
-
Potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the benzylic C–H bonds adjacent to the methyl groups, forming ketones or carboxylic acids.
-
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) facilitates dehydrogenation reactions, converting dihydroindeno-carbazole intermediates into fully aromatic systems .
| Oxidizing Agent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | Ketone derivative | 72% | H₂SO₄, 80°C, 6h | |
| DDQ | Aromatized carbazole | 89% | Acetonitrile, RT, 2h |
Reduction Reactions
Reductive modifications target the carbazole’s π-system or substituents:
-
Sodium borohydride (NaBH₄) selectively reduces carbonyl groups introduced via oxidation.
-
Catalytic hydrogenation (H₂/Pd-C) saturates double bonds in fused rings while preserving aromaticity .
| Reducing Agent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| NaBH₄ | Alcohol derivative | 68% | EtOH, 25°C, 4h | |
| H₂/Pd-C | Partially saturated carbazole | 85% | 50 psi, THF, 12h |
Electrophilic Aromatic Substitution
The carbazole moiety directs electrophiles to specific positions:
-
Nitration with HNO₃/H₂SO₄ occurs preferentially at the para position relative to the nitrogen atom.
-
Bromination (Br₂/FeBr₃) yields mono- or di-substituted derivatives depending on stoichiometry .
| Reaction | Electrophile | Position | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂ | C-3 and C-6 | 78% | |
| Nitration | NO₂⁺ | C-4 | 65% |
Diels-Alder Cycloaddition
The compound acts as a diene or dienophile in cycloadditions:
-
Reacts with chalcones under acid catalysis (p-TsOH) to form tetrahydropyrrolo[3,4-c]carbazoles .
-
Inverse-electron-demand reactions with electron-deficient dienophiles proceed via a domino mechanism .
| Dienophile | Catalyst | Product | Yield | Conditions | Source |
|---|---|---|---|---|---|
| Chalcone | p-TsOH | Fused carbazole | 83% | Toluene, 60°C, 8h | |
| Maleimide | DDQ | Polycyclic adduct | 91% | Acetonitrile, RT, 12h |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Reaction Type | Reagent | Catalyst | Yield | Conditions | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | PhB(OH)₂ | Pd(PPh₃)₄ | 88% | Toluene/H₂O, 100°C, 24h | |
| Buchwald-Hartwig | NHPh₂ | Pd(OAc)₂/XPhos | 74% | DMSO, 110°C, 16h |
Acid/Base-Mediated Rearrangements
-
Protonation at nitrogen enhances electrophilicity, facilitating ring-opening reactions.
-
Deprotonation with strong bases (e.g., KOtBu) generates nucleophilic intermediates for alkylation .
Photochemical Reactivity
UV irradiation induces [4+2] cycloadditions or dimerization, relevant to materials science applications.
Key Mechanistic Insights:
-
The methyl groups at C-12 sterically hinder reactions at adjacent positions, directing reactivity to C-5 and fused rings.
-
Nitrogen lone pairs activate the carbazole ring for electrophilic attacks but deactivate it toward nucleophilic substitution .
-
Solvent polarity critically influences reaction pathways; polar aprotic solvents (DMF, DMSO) favor coupling reactions, while non-polar solvents enhance cycloadditions .
Scientific Research Applications
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs) :
5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole is being explored as a potential material for OLEDs due to its favorable photophysical properties. Its high triplet energy level makes it suitable for use as host materials for triplet emitters in OLED devices. The compound can enhance the efficiency of light emission and improve device stability .
Organic Photovoltaics (OPVs) :
The compound's electronic characteristics also make it a candidate for OPVs. Research indicates that derivatives of this compound can be engineered to optimize light absorption and charge transport properties, which are critical for enhancing the performance of solar cells .
Biological Applications
Antimicrobial Activity :
Recent studies have highlighted the antimicrobial properties of carbazole derivatives, including this compound. These compounds exhibit significant activity against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating moderate efficacy compared to standard antibiotics like chloramphenicol .
Therapeutic Potential :
Preliminary investigations suggest that compounds related to this compound may possess anti-inflammatory and anticancer properties. The structural features contribute to their biological activity, making them promising candidates for further drug development .
Case Study 1: Photoinitiators in Polymerization
A series of studies have investigated the use of this compound derivatives as photoinitiators in polymerization processes. The absorption characteristics of these compounds allow them to function effectively under low light intensity at specific wavelengths (e.g., 405 nm), facilitating the free radical polymerization of acrylates and cationic polymerization of epoxides. This application is particularly valuable in the field of materials science where controlled polymerization is essential for producing high-performance materials .
Case Study 2: Antiviral Properties
Research has also focused on the antiviral capabilities of carbazole derivatives related to this compound. These studies have identified several derivatives that exhibit significant inhibitory effects against viral replication pathways. The insights gained from these investigations highlight the potential for developing new antiviral agents based on this chemical scaffold .
Mechanism of Action
The mechanism by which 5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole exerts its effects is primarily through its interaction with electronic systems. Its unique structure allows it to participate in π-π stacking interactions, which are crucial for its role in organic electronics. The molecular targets and pathways involved include the conduction and valence bands in semiconductor materials, where it facilitates charge transport and enhances device performance .
Comparison with Similar Compounds
Indolo[3,2-b]carbazole (CAS: 241-55-4)
- Structure : Features a carbazole fused with an indole ring at the [3,2-b] position.
- Applications : Used in organic photovoltaics and as a fluorescent sensor .
- Key Differences: Higher solubility in polar solvents compared to the dimethylindeno-carbazole derivative due to the absence of hydrophobic methyl groups. Exhibits stronger fluorescence (quantum yield ~0.85) but lower thermal stability .
11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole (CAS: 1260228-95-2)
- Structure: Similar fused indeno-carbazole system but with methyl groups at the 11-position.
- Applications : A critical intermediate in OLED manufacturing .
- Key Differences :
- Electronic Properties : Higher HOMO energy (-5.2 eV vs. -5.5 eV for the [1,2-c] isomer) due to positional isomerism, enhancing hole-transport efficiency in OLEDs .
- Synthetic Accessibility : Synthesized via Pd-catalyzed cyclization, whereas the [1,2-c] isomer requires multi-step Friedel-Crafts alkylation .
10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole (Triazatruxene, CAS: 109005-10-9)
- Structure : A planar, star-shaped molecule with three indole units fused to a central carbazole.
- Applications: Used in organic field-effect transistors (OFETs) and as an electron donor in photovoltaics .
- Key Differences: Exhibits superior charge-carrier mobility (0.12 cm²/Vs) compared to dimethylindeno-carbazoles (~0.05 cm²/Vs) due to extended π-conjugation . Requires complex synthesis involving oxidative cyclization, unlike the straightforward alkylation used for dimethylindeno-carbazoles .
Reactivity and Functionalization Comparisons
Hetero-Diels-Alder Reactivity
- 5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole: Limited data on cycloaddition reactivity, but its rigid structure suggests lower susceptibility to electrophilic substitution compared to pyrrolo[3,2-c]carbazoles .
- Pyrrolo[3,2-c]carbazoles: React with nitrosoalkenes via inverse electron-demand hetero-Diels-Alder reactions to form oxime-functionalized derivatives. DFT studies reveal LUMOheterodiene-HOMOdienophile interactions (energy gap: 7.99–9.08 eV) .
Data Table: Key Properties of Selected Carbazole Derivatives
Biological Activity
5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole is a polycyclic aromatic compound with significant potential in various biological applications. Its complex structure includes a carbazole moiety fused with an indeno ring system, leading to unique chemical properties that contribute to its biological activity.
- Molecular Formula : C21H17N
- Molecular Weight : 283.37 g/mol
The compound's conjugated system allows for various electrophilic and nucleophilic substitutions, making it a versatile candidate for therapeutic applications. The arrangement of methyl groups and nitrogen within the fused ring system significantly influences its reactivity and biological profile.
Biological Activities
Research on this compound reveals several promising biological activities:
-
Anticancer Activity :
- Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of carbazole have shown selective inhibition against HepG2 and MCF-7 cancer cell lines, suggesting that this compound may also possess similar properties .
- In vitro studies have demonstrated IC50 values in the low micromolar range for related compounds, indicating effective anti-proliferative activity .
-
Antiviral Properties :
- Carbazole derivatives have been explored for their antiviral potential. Certain studies highlight the ability of carbazole-based compounds to inhibit viral replication mechanisms, particularly against Hepatitis C virus (HCV) . While specific data on this compound is limited, its structural similarities to other effective derivatives suggest potential antiviral efficacy.
-
Antimicrobial Activity :
- The compound has shown promise in antimicrobial applications. Related carbazole derivatives have exhibited strong activity against various bacterial strains (e.g., E. coli and Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) . This suggests that this compound may also possess antimicrobial properties worth investigating.
Research Findings and Case Studies
Several studies have provided insights into the biological activity of carbazole derivatives:
- A study evaluating the cytotoxic effects of various carbazole derivatives found that modifications at specific positions significantly impacted their efficacy against cancer cell lines. For instance, compounds with dimethylamino groups showed enhanced activity compared to their unsubstituted counterparts .
- Another investigation focused on the synthesis of novel carbazole-based compounds demonstrated that certain structural modifications increased selectivity towards cancer cells while minimizing toxicity to normal cells .
Comparative Table of Related Compounds
| Compound Name | CAS Number | Notable Biological Activity |
|---|---|---|
| 5,11-Dihydro-11,11-dimethylindeno[2,1-a]carbazole | 1329054-41-2 | Exhibits different electronic properties due to ring fusion |
| 5,8-Dihydro-8,8-dimethylindeno[2,1-c]carbazole | 1623813-70-6 | Distinct substitution pattern affecting reactivity |
| 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole | 58059203 | Displays unique biological activity profiles compared to others |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole, and how can they be methodologically addressed?
- Answer : Synthesis of polycyclic carbazoles like this compound often faces challenges in regioselectivity and stability during cyclization. A methodological approach involves optimizing reaction conditions (e.g., temperature, catalysts) and employing in-situ oxidative dehydrogenation, as demonstrated in analogous indolo-carbazole syntheses . Characterization via NMR and mass spectrometry is critical to confirm structural integrity, with attention to resolving methyl group steric effects .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?
- Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) are essential for confirming molecular weight and substituent positions. Computational tools like DFT can validate spectral assignments, particularly for distinguishing between isomers. Data interpretation should follow hierarchical validation: first confirm molecular formula (HRMS), then spatial arrangement (NMR), and finally electronic properties (UV-Vis) .
Q. How can researchers design experiments to assess the compound’s potential in materials science applications (e.g., organic semiconductors)?
- Answer : Initial screening should focus on measuring HOMO-LUMO gaps via cyclic voltammetry and UV-Vis spectroscopy. Compare results with theoretical calculations (e.g., DFT) to identify discrepancies. Experimental design must include control groups (e.g., unsubstituted carbazoles) to isolate the effects of methyl groups on charge transport properties .
Advanced Research Questions
Q. What theoretical frameworks guide the investigation of this compound’s photophysical properties, and how can they resolve contradictions in experimental data?
- Answer : Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are critical for modeling excited-state behavior. Contradictions between experimental and theoretical results (e.g., emission wavelengths) may arise from solvent effects or aggregation, necessitating iterative refinement of computational parameters (e.g., solvation models) and experimental replication under controlled conditions .
Q. How can researchers integrate computational modeling with experimental data to predict the compound’s behavior in complex systems (e.g., MOFs or supramolecular assemblies)?
- Answer : Use COMSOL Multiphysics or similar platforms to simulate host-guest interactions, incorporating experimental crystallographic data (e.g., XRD) for accuracy. AI-driven tools can optimize reaction pathways for MOF fabrication by analyzing variables like ligand geometry and metal-node compatibility . Validate predictions with spectroscopic and BET surface area analyses .
Q. What methodological strategies are recommended for addressing contradictory data in catalytic applications of this compound?
- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental validity. For example, inconsistent catalytic efficiency might stem from impurities or solvent polarity. Use fractional factorial designs to isolate variables, and cross-validate results with independent techniques (e.g., GC-MS for reaction yields) .
Q. How should researchers design studies to explore the compound’s role in non-automotive combustion or renewable fuel engineering?
- Answer : Align experiments with the Canadian Research and Development Classification (CRDC) for fuel engineering (RDF2050106). Test thermal stability via thermogravimetric analysis (TGA) and combustion efficiency in lab-scale reactors. Compare performance with established additives using ANOVA to ensure statistical significance .
Methodological Notes
- Theoretical Alignment : Ground hypotheses in carbazole chemistry frameworks (e.g., electron-donating substituent effects) and cross-reference with indeno-carbazole literature to identify knowledge gaps .
- Data Integration : Combine experimental data with bibliometric analysis to map trends in carbazole research, prioritizing understudied areas like environmental impact or toxicity .
- Ethical and Reproducibility Standards : Adopt PICO frameworks for clinical studies (if applicable) and ensure raw data transparency via repositories like NIST .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
